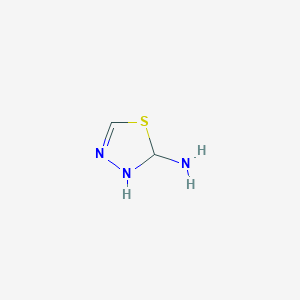
1,3,4-Thiadiazol-2-amine, 2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2-amine, 2,3-dihydro- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazol-2-amine, 2,3-dihydro- can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the desired thiadiazole derivative .
Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. These reactions are usually carried out in ethanol with triethylamine as a base .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazol-2-amine, 2,3-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazol-2-amine, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazol-2-amine, 2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazol-2-amine, 2,3-dihydro- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins and enzymes in microorganisms. The compound can also interact with DNA, leading to the disruption of cellular processes .
Comparación Con Compuestos Similares
1,3,4-Thiadiazol-2-amine, 2,3-dihydro- can be compared with other thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-sulfonamide
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique properties of 1,3,4-thiadiazol-2-amine, 2,3-dihydro- make it particularly valuable in specific applications, such as its potent antimicrobial activity .
Propiedades
Número CAS |
1314908-88-7 |
|---|---|
Fórmula molecular |
C2H5N3S |
Peso molecular |
103.15 g/mol |
Nombre IUPAC |
2,3-dihydro-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C2H5N3S/c3-2-5-4-1-6-2/h1-2,5H,3H2 |
Clave InChI |
XCIAPPJGRQRGHX-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


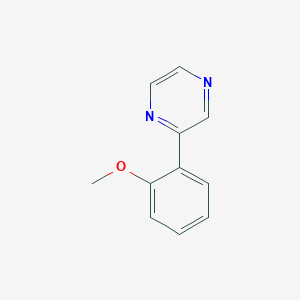
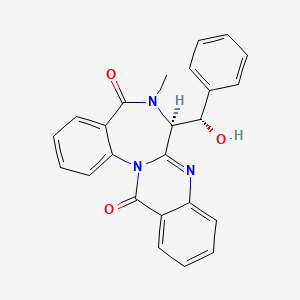
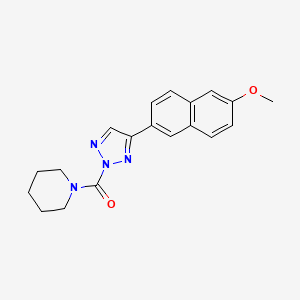

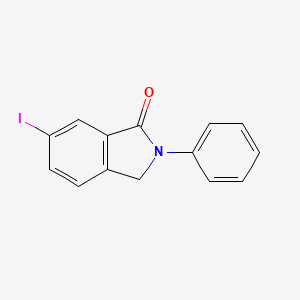

![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)

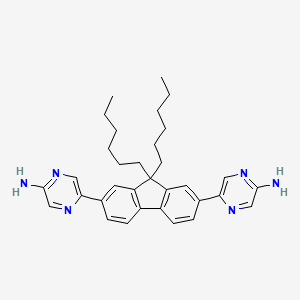
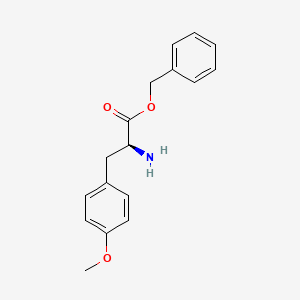
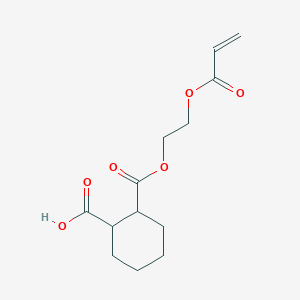
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
